4-(((2,3-Difluorobenzyl)amino)methyl)tetrahydro-2h-pyran-4-ol

Description

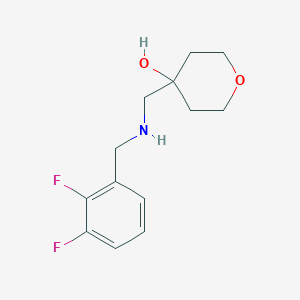

4-(((2,3-Difluorobenzyl)amino)methyl)tetrahydro-2H-pyran-4-ol is a synthetic organic compound featuring a tetrahydro-2H-pyran-4-ol core substituted with a (2,3-difluorobenzyl)aminomethyl group. The tetrahydro-2H-pyran-4-ol scaffold is a saturated six-membered oxygen-containing ring, which provides structural rigidity and hydrogen-bonding capacity, making it a common motif in drug discovery . The 2,3-difluorobenzyl group introduces electron-withdrawing fluorine atoms, which enhance metabolic stability and modulate lipophilicity—critical factors in pharmacokinetic optimization .

Properties

Molecular Formula |

C13H17F2NO2 |

|---|---|

Molecular Weight |

257.28 g/mol |

IUPAC Name |

4-[[(2,3-difluorophenyl)methylamino]methyl]oxan-4-ol |

InChI |

InChI=1S/C13H17F2NO2/c14-11-3-1-2-10(12(11)15)8-16-9-13(17)4-6-18-7-5-13/h1-3,16-17H,4-9H2 |

InChI Key |

JGSUWJPWRJRCHH-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1(CNCC2=C(C(=CC=C2)F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((2,3-Difluorobenzyl)amino)methyl)tetrahydro-2H-pyran-4-ol typically involves the reaction of 2,3-difluorobenzylamine with a suitable tetrahydropyran derivative. One common method involves the use of tetrahydro-2H-pyran-4-ol as a starting material, which is reacted with 2,3-difluorobenzylamine under appropriate conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction environments to ensure consistent production quality .

Chemical Reactions Analysis

Domino Reactions

Tetrahydropyran derivatives are often synthesized via domino reactions, such as Michael addition followed by hemiacetalization . For example, organocatalytic domino Michael–hemiacetalization reactions yield tetrahydropyranols, which can undergo dehydration to form dihydropyrans . While this specific compound’s synthesis is not detailed, a plausible route could involve:

-

Michael addition : A nucleophilic addition to an α-hydroxymethyl nitroalkene.

-

Hemiacetalization : Cyclization to form the tetrahydropyran ring.

-

Functionalization : Introduction of the (2,3-difluorobenzyl)amino group via nucleophilic substitution or reductive amination.

| Key Steps | Conditions | Outcome |

|---|---|---|

| Domino Michael–hemiacetalization | Organocatalyst (e.g., PTSA), toluene, 100°C | Tetrahydropyranol intermediate |

| Dehydration | PTSA (20 mol%), toluene | Dihydropyran derivative |

Stability of the Tetrahydropyran Ring

The tetrahydropyran ring is generally stable under mild conditions but may undergo ring-opening or dehydration under acidic or elevated-temperature conditions . For example:

-

Dehydration : Forms dihydropyrans (e.g., 3,4-dihydro-2H-pyran) via elimination of water .

-

Acetal Formation : Treatment with methanol and PTSA can convert hemiacetals into acetals .

Amino Group Reactivity

The (2,3-difluorobenzyl)amino group may participate in reactions such as:

-

Alkylation : Reaction with alkyl halides or epoxides.

-

Condensation Reactions : Formation of imines or amides.

-

Reduction : Potential reduction to a diamine under strong reducing agents (e.g., LiAlH4).

Hydroxyl Group Reactivity

The hydroxyl group at position 4 may:

-

Lactonize : Under acidic conditions, forming a cyclic ester.

-

Esterify : React with carboxylic acid derivatives (e.g., acetyl chloride).

Toxicity and Hazards

While direct data for this compound is unavailable, related tetrahydropyran derivatives exhibit:

-

Acute oral toxicity : Harmful if swallowed (e.g., H302 classification) .

-

Respiratory tract irritation : May cause irritation upon inhalation (e.g., H335) .

Genotoxicity and Clastogenicity

Analogous compounds like tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate showed no mutagenicity in Ames tests but clastogenic activity in vitro chromosome aberration assays . This suggests potential genotoxicity under specific conditions, though systemic exposure levels may mitigate risk .

Limitations and Research Gaps

-

Direct experimental data : No specific studies on this exact compound were found in the provided sources.

-

Mechanistic details : Reaction pathways (e.g., regioselectivity in functionalization) remain inferred.

Scientific Research Applications

4-(((2,3-Difluorobenzyl)amino)methyl)tetrahydro-2H-pyran-4-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(((2,3-Difluorobenzyl)amino)methyl)tetrahydro-2H-pyran-4-ol involves its interaction with specific molecular targets. The difluorobenzyl group can enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The tetrahydropyran ring provides structural stability and can influence the compound’s pharmacokinetic properties .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Key Differences and Implications

Substituent Effects on Pharmacokinetics: The 2,3-difluorobenzyl group in the target compound likely reduces cytochrome P450 inhibition compared to non-fluorinated analogs, as seen in TAK-385 (). Fluorine atoms decrease electron density, minimizing metabolic oxidation . In contrast, Compound 6f and 6g () utilize methoxybenzyl and pyridinyl groups, respectively. These substituents enhance solubility but may increase susceptibility to oxidative metabolism .

Synthetic Routes: The target compound’s synthesis likely involves reductive amination (NaCNBH₃ in 1,2-dichloroethane/methanol), similar to Compounds 6f–6h . However, purification methods (e.g., gradient silica chromatography) and hydrochloride salt formation vary .

The target compound’s amino-methyl group may offer alternative binding interactions compared to Rilapladib’s sulfanyl moiety . TBPT () highlights the tetrahydro-2H-pyran-4-ol core’s role in modulating cytochrome P450 interactions, a property that could extend to the target compound .

Research Findings and Hypotheses

- Metabolic Stability : Fluorine substitution likely reduces hepatic clearance, as observed in TAK-385 .

- Solubility vs. Lipophilicity: The amino-methyl group may improve aqueous solubility compared to bulkier analogs like Rilapladib, balancing lipophilicity for blood-brain barrier penetration .

- Therapeutic Potential: Structural parallels to dopamine-norepinephrine uptake inhibitors () suggest possible applications in depression or ADHD, though in vivo studies are needed .

Biological Activity

The compound 4-(((2,3-Difluorobenzyl)amino)methyl)tetrahydro-2H-pyran-4-ol is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The structure of this compound can be represented as follows:

This compound features a tetrahydropyran ring which is crucial for its biological interactions.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cellular signaling pathways.

- Modulation of Receptor Activity : The compound may interact with neurotransmitter receptors, influencing neuronal signaling.

- Antioxidant Properties : Preliminary studies suggest it may possess antioxidant capabilities, reducing oxidative stress in cells.

Biological Activity Data

A summary of biological activities associated with this compound is provided in the table below:

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that this compound significantly inhibited the growth of various cancer cell lines by inducing apoptosis. The mechanism was linked to the modulation of the PI3K/Akt pathway, which is crucial in cancer cell survival and proliferation.

- Antimicrobial Properties : Research published in a peer-reviewed journal indicated that this compound exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli. The study highlighted its potential as a lead compound for developing new antibiotics.

- Neuroprotection : In a model of neurodegeneration, this compound was found to protect neuronal cells from oxidative stress-induced apoptosis. The neuroprotective effect was attributed to its ability to scavenge free radicals and modulate inflammatory responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.